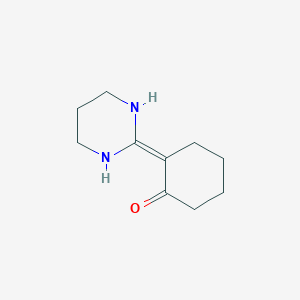![molecular formula C9H10N6O B15214575 5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 90061-02-2](/img/structure/B15214575.png)
5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features two pyrimidine rings connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.
Methylene bridge formation: The methylene bridge can be introduced by reacting the pyrimidine derivative with formaldehyde or other methylene donors in the presence of a catalyst.
Amino group introduction: The amino group can be introduced through nucleophilic substitution reactions using amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4(1H)-pyrimidinone: A simpler pyrimidine derivative with similar structural features.
5-Methyl-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one: A methylated analogue with potentially different reactivity and biological activity.
Uniqueness
5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one is unique due to the presence of two amino groups and the methylene bridge connecting the pyrimidine rings. This structure provides distinct chemical reactivity and potential for diverse biological interactions compared to its simpler analogues.
Propriétés
Numéro CAS |
90061-02-2 |
|---|---|
Formule moléculaire |
C9H10N6O |
Poids moléculaire |
218.22 g/mol |
Nom IUPAC |
5-amino-2-(pyrimidin-5-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N6O/c10-7-4-14-9(15-8(7)16)13-3-6-1-11-5-12-2-6/h1-2,4-5H,3,10H2,(H2,13,14,15,16) |
Clé InChI |
ICMHTHMWVGXWLM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=N1)CNC2=NC=C(C(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


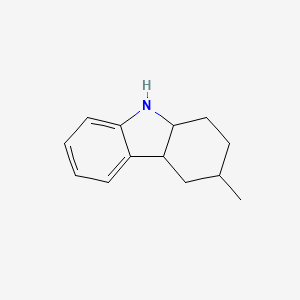
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
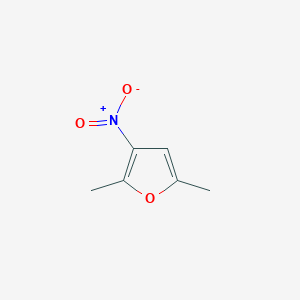
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)

![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)

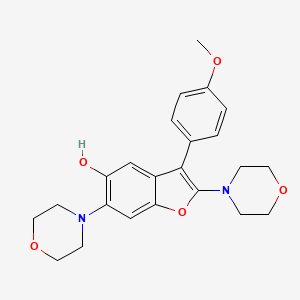
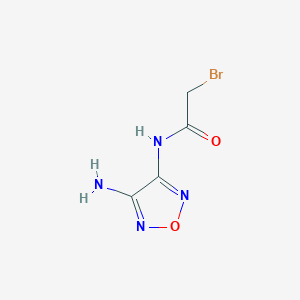
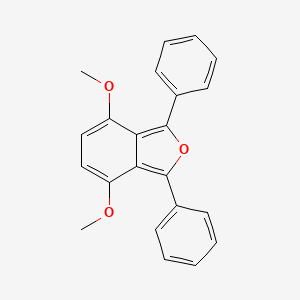
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)

